molecular formula C13H12F2N6O B1672865 Fluconazole CAS No. 86386-73-4

Fluconazole

Cat. No. B1672865
CAS RN: 86386-73-4
M. Wt: 306.27 g/mol
InChI Key: RFHAOTPXVQNOHP-UHFFFAOYSA-N
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Description

Fluconazole is an antifungal drug used to treat various fungal infections including candidiasis . It is also known as Diflucan and is part of the azole antifungal family .


Synthesis Analysis

Fluconazole has been synthesized through various methods. A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification .


Molecular Structure Analysis

Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group . The molecular formula of Fluconazole is C13H12F2N6O .


Chemical Reactions Analysis

Fluconazole can be determined by methods such as titration, spectrophotometry, and thin-layer, gas, and liquid chromatography . A multi-step continuous flow synthesis of fluconazole has been developed .


Physical And Chemical Properties Analysis

Fluconazole has a molecular weight of 306.27 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Fluconazole, a bis-triazole antifungal drug, exhibits novel pharmacokinetic properties such as metabolic stability and relatively high water solubility, contributing to its therapeutic activity. Clinical experience, though limited to a few mycoses, highlights its potential in treating serious mycoses. Optimal dosage and treatment duration for some mycoses are not yet established, necessitating further study (Grant & Clissold, 1990).

Antifungal Effects In Vitro

Fluconazole shows minimal inhibitory concentrations against pathogenic Candida species in standard mycological media. Despite relatively weak inhibitory activity against fungi like Aspergillus and dermatophytes in vitro, fluconazole demonstrates high activity in animal models of mycoses (Odds, Cheesman & Abbott, 1986).

Resistance in Cryptococcus Species

Prolonged use of fluconazole can lead to resistance, especially in relapsed episodes of cryptococcosis. A systematic review indicated a 12.1% mean prevalence of fluconazole resistance in Cryptococcus isolates, highlighting the need for established antifungal breakpoints for this species (Bongomin et al., 2018).

Pediatric Pharmacokinetics

In young infants, fluconazole is increasingly used for invasive candidiasis prevention and treatment. Its pharmacokinetics, influenced by factors like birth gestational age and postnatal age, require dosage adjustments in infants (Wade et al., 2008).

Clinical Pharmacokinetics

Fluconazole's bioavailability is nearly complete with low plasma protein binding, allowing extensive tissue distribution. Its long elimination half-life enables once-daily dosing. The drug is largely excreted unchanged in urine (Debruyne & Ryckelynck, 1993).

Mechanisms of Resistance in Candida Albicans

Resistance to fluconazole in Candida albicans isolates, particularly from AIDS patients, can involve specific multidrug transporters. These transporters, like CDR1 and BENr, can lead to reduced drug accumulation, contributing to resistance (Sanglard et al., 1995).

Pharmacokinetics in Renal Failure

In renal failure patients, the pharmacokinetics of fluconazole are altered, with increased half-life and decreased clearance. Dose adjustments are necessary for patients with varying degrees of renal impairment (Berl et al., 1995).

Emerging Azole Antifungals

While fluconazole and itraconazole are safer than earlier antifungals, resistance to these drugs is emerging. Newer triazoles are being developed to address resistance issues and to cover a broader range of fungal pathogens (Sheehan, Hitchcock & Sibley, 1999).

Tissue Penetration in Rabbits

In rabbits, fluconazole showed good penetration into various tissues, including those commonly infected by Candida spp. and C. neoformans. This supports its therapeutic potential for treating disseminated candidiasis or cryptococcosis in immunocompromised hosts (Walsh, Foulds & Pizzo, 1989).

Fluconazole in Deep-Seated Fungal Infections

An open clinical trial demonstrated fluconazole's efficacy (50-100 mg daily) in treating deep-seated fungal infections, particularly candidal infections and cryptococcal meningitis. No serious side effects were noted, underscoring its effectiveness and safety (Van't Wout, Mattie & Van Furth, 1988).

Safety And Hazards

Fluconazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . The main adverse reactions related to the use of fluconazole are nausea, vomiting, headache, rash, abdominal pain, diarrhea, and alopecia in patients undergoing prolonged treatment with a dose of 400 mg/day .

properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
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InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
Source PubChem
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InChI Key

RFHAOTPXVQNOHP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
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Molecular Formula

C13H12F2N6O
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DSSTOX Substance ID

DTXSID3020627
Record name Fluconazole
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Molecular Weight

306.27 g/mol
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Physical Description

Solid
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Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L
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Mechanism of Action

Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase. This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis. Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth. These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane. Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above. Other mechanisms may also be implicated, and studies are ongoing., Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth., Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.
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Product Name

Fluconazole

Color/Form

White crystalline powder, Crystals from ethyl acetate/hexane

CAS RN

86386-73-4
Record name Fluconazole
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Record name 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
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Melting Point

138-140 °C, 138 - 140 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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